1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic Acid
Description
1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic Acid is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and ability to act as a scaffold for drug development .
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-4-6-11(7-5-10)9-14-8-2-3-12(14)13(15)16/h4-7,12H,2-3,8-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIZTSOFIVJUAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic Acid can be achieved through various synthetic routes. One common method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying biological processes and interactions.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A derivative of pyrrolidine with a similar structure but different functional groups.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic Acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a pyrrolidine ring substituted with a 4-methylphenyl group and a carboxylic acid functional group, which may contribute to its interaction with various biological targets.
- IUPAC Name : this compound
- Molecular Formula : C13H17NO2
- Molecular Weight : 219.28 g/mol
- Structure : The compound features a chiral center at the pyrrolidine ring, which may influence its biological activity.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The carboxylic acid group can mimic natural substrates, potentially inhibiting enzymes involved in metabolic pathways.
- Receptor Interaction : The 4-methylphenyl moiety may facilitate binding to specific receptors, influencing signaling pathways related to appetite regulation, stress response, and other physiological processes.
Pharmacological Studies
Recent studies have explored the pharmacological properties of this compound:
- Antagonistic Activity : Research indicates that modifications in the structure of similar compounds can significantly affect their antagonistic activity at various receptors, including those related to neuropeptide systems .
- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound exhibit varying degrees of activity against specific targets, with some showing promising results in inhibiting receptor-mediated responses .
Case Studies and Research Findings
- Case Study on Appetite Regulation :
- Selectivity and Potency :
Data Table: Biological Activity Summary
| Compound Name | Target Receptor | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | RXFP3 | 7.90 | Antagonist |
| (3-pyridyl)methyl derivative | RXFP3 | 2.12 | More Potent Antagonist |
| (4-chlorophenyl) derivative | RXFP3 | >10 | Inactive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
